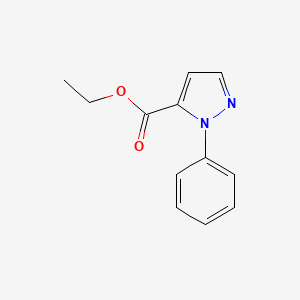
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound . It is a member of the pyrazole family, which are characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Other synthesis strategies include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and a carboxylate group . The exact structure can be represented by the SMILES stringCCOC(=O)c1cc(nn1C)-c2ccccc2 . Chemical Reactions Analysis
Pyrazole compounds, including this compound, are often used as building blocks in various chemical reactions . They can undergo a variety of reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C14H16N2O2 and its molecular weight is 244.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods Ethyl 1-phenyl-1H-pyrazole-5-carboxylate and related compounds have been synthesized through various methods. One common approach is the three-component one-pot condensation reaction, involving ethyl acetoacetate, dimethyldimethoxymethanamine, and phenyl hydrazine, resulting in pyrazole esters like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (S. Viveka et al., 2016). Another approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, yielding compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (S. Viveka et al., 2016).
Characterization Techniques The characterization of these compounds involves a range of techniques. Single crystal X-ray diffraction is commonly used for structural analysis, supported by Fourier transforms infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and density functional theory (DFT) calculations (S. Viveka et al., 2016). These techniques provide insights into the molecular geometry, electronic structure, and the nature of interactions within the molecule.
Applications in Medicinal Chemistry
Anticancer Properties this compound derivatives have shown promising results in cancer research. For instance, certain derivatives have been found to suppress A549 lung cancer cell growth via mechanisms like cell cycle arrest and autophagy induction (Liang-Wen Zheng et al., 2010). These findings indicate potential applications in developing new anticancer therapies.
Optical and Material Science Applications
Optical Nonlinearity and Limiting Applications Compounds like N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, with some derivatives showing potential as optical limiting materials. This is based on their behavior in chloroform solution under laser pulses, suggesting applications in photonic technologies (B. Chandrakantha et al., 2013).
Other Scientific Applications
Corrosion Inhibition Some pyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been evaluated as corrosion inhibitors for mild steel. Their efficiency and the formation of an adsorbed film on the metal surface suggest potential industrial applications, particularly in the pickling process (P. Dohare et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives, including Ethyl 1-phenyl-1H-pyrazole-5-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing new pesticides based on the pyrazole scaffold .
Eigenschaften
IUPAC Name |
ethyl 2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-13-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCTNJRFMAYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423719 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115315-94-1 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



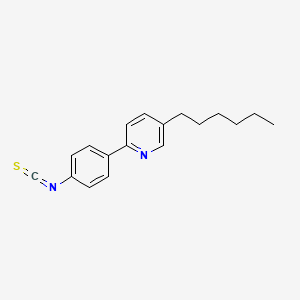
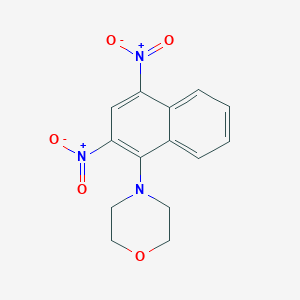
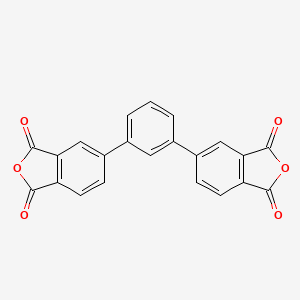



![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)



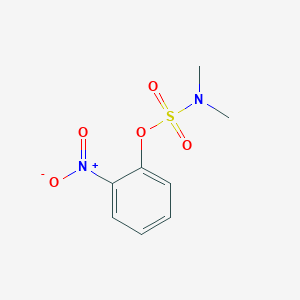
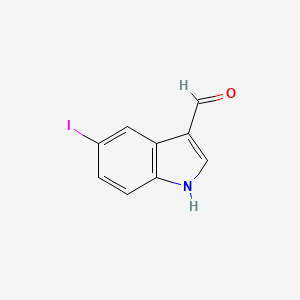

![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)